
Cyclovirobuxine D
Vue d'ensemble
Description
La Cyclovirobuxine D est un alcaloïde stéroïdien dérivé de la plante Buxus microphylla, communément appelée buis. Ce composé est traditionnellement utilisé en médecine chinoise pour ses bienfaits cardiovasculaires. Il a été démontré qu'il soulageait la douleur inflammatoire et neuropathique, principalement par l'inhibition des canaux calciques dépendants du voltage .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La Cyclovirobuxine D peut être synthétisée par diverses méthodes, notamment la préparation de nanosuspensions pour améliorer son taux de dissolution. Une méthode implique le broyage humide, où le composé est broyé avec des stabilisants tels que la croscarmellose sodique et l'acétate de succinate de cellulose méthylique hydroxypropylique . Une autre approche est la conception de systèmes d'administration de médicaments auto-nanoémulsifiant, qui améliorent la biodisponibilité du composé .
Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction de la plante Buxus microphylla, suivie de processus de purification pour isoler le composé actif. L'utilisation de systèmes d'administration de médicaments avancés, tels que les nanosuspensions et les nanoémulsions, est également explorée pour améliorer sa solubilité et sa biodisponibilité .
Analyse Des Réactions Chimiques
Types de réactions : La Cyclovirobuxine D subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il a été démontré qu'elle induisait la mitophagie par l'axe p65/BNIP3/LC3, ce qui potentialise ses effets inducteurs d'apoptose dans les cellules cancéreuses du poumon .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent les agents oxydants, les agents réducteurs et divers solvants. Les conditions de ces réactions impliquent souvent des températures et des niveaux de pH contrôlés pour assurer la stabilité et l'efficacité du composé .
Principaux produits formés : Les principaux produits formés à partir des réactions de la this compound comprennent ses formes oxydées et réduites, qui présentent des activités biologiques différentes. Par exemple, son interaction avec l'axe p65/BNIP3/LC3 conduit à l'induction de la mitophagie et de l'apoptose dans les cellules cancéreuses .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier les alcaloïdes stéroïdiens et leurs propriétés chimiques.
Biologie : Étudiée pour ses effets sur les processus cellulaires tels que la mitophagie et l'apoptose.
Médecine : Appliquée dans le traitement des maladies cardiovasculaires, la gestion de la douleur et la thérapie anticancéreuse.
Industrie : Utilisée dans le développement de systèmes d'administration de médicaments avancés pour améliorer sa solubilité et sa biodisponibilité
5. Mécanisme d'action
La this compound exerce ses effets principalement par l'inhibition des canaux calciques dépendants du voltage, en particulier les canaux Ca v 3.2 . Cette inhibition conduit à l'atténuation de l'excitabilité neuronale et au soulagement de la douleur. De plus, elle induit la mitophagie et l'apoptose dans les cellules cancéreuses en augmentant l'expression du récepteur de la mitophagie BNIP3 et en favorisant son interaction avec LC3 . Le composé active également la voie de signalisation Nrf2, qui joue un rôle crucial dans ses effets antioxydants et cytoprotecteurs .
Applications De Recherche Scientifique
Anticancer Properties
Mechanisms of Action:
CVB-D has demonstrated promising anticancer effects across multiple cancer types, including non-small cell lung cancer (NSCLC), glioblastoma multiforme, and hepatocellular carcinoma. Its mechanisms involve:
- Inhibition of Cell Proliferation: CVB-D significantly inhibits the growth of NSCLC cells by targeting the KIF11-CDK1-CDC25C-CyclinB1 G2/M phase transition regulatory network and the NF-κB/JNK signaling pathway. This was evidenced in both in vitro and in vivo studies, where CVB-D reduced tumor sizes and malignancy in xenograft models .
- Induction of Apoptosis: In glioblastoma cells, CVB-D induces apoptosis through mitochondrial damage and reactive oxygen species (ROS) generation, affecting cell viability in a dose-dependent manner .
- Mitophagy Activation: CVB-D has been shown to provoke mitophagy through the p65/BNIP3/LC3 signaling axis, which is crucial for cancer cell survival under stress conditions .
Case Studies:
A study involving NSCLC revealed that CVB-D treatment led to significant reductions in tumor growth and improved survival rates in animal models . Another investigation highlighted its effects on glioblastoma cells, demonstrating a clear reduction in cell proliferation and increased apoptosis rates .
Cardiovascular Applications
Therapeutic Effects:
CVB-D is primarily recognized for its applications in treating cardiovascular diseases. It has been used traditionally to manage conditions such as arrhythmia and heart failure.
- Diabetic Cardiomyopathy: Recent studies indicate that CVB-D ameliorates diabetic cardiomyopathy by inhibiting cardiomyocyte pyroptosis via the NLRP3 signaling pathway. This effect was confirmed through both in vitro and in vivo experiments, showing reduced cardiac hypertrophy and oxidative stress in diabetic models .
- Mechanistic Insights: The compound's protective effects against oxidative damage are attributed to its ability to activate the Nrf2 signaling pathway, which plays a critical role in cellular defense mechanisms against oxidative stress .
Data Summary:
A meta-analysis of various studies indicated that CVB-D consistently improves cardiac function parameters in animal models of heart disease, showcasing its potential as a therapeutic agent for cardiovascular health.
Pain Management
Analgesic Effects:
CVB-D has been identified as an effective analgesic agent with strong effects against inflammatory and neuropathic pain.
- Mechanism of Action: The analgesic properties are primarily mediated through the blockade of voltage-gated calcium channels (Cav2.2 and Cav3.2). Inhibition of these channels leads to reduced excitability in dorsal root ganglion neurons, which is crucial for pain transmission .
- Clinical Implications: Studies have demonstrated that CVB-D provides comparable analgesic effects to conventional pain medications in mouse models, suggesting its potential repurposing for chronic pain management .
Comprehensive Data Tables
Mécanisme D'action
Cyclovirobuxine D exerts its effects primarily through the inhibition of voltage-gated calcium channels, specifically Ca v 3.2 channels . This inhibition leads to the attenuation of neuronal excitability and pain relief. Additionally, it induces mitophagy and apoptosis in cancer cells by enhancing the expression of the mitophagy receptor BNIP3 and promoting its interaction with LC3 . The compound also activates the Nrf2 signaling pathway, which plays a crucial role in its antioxidant and cytoprotective effects .
Comparaison Avec Des Composés Similaires
La Cyclovirobuxine D est unique parmi les alcaloïdes stéroïdiens en raison de son double rôle dans la protection cardiovasculaire et la gestion de la douleur. Des composés similaires comprennent d'autres alcaloïdes dérivés de l'espèce Buxus, tels que la Buxamine et la Buxenine. Ces composés partagent des structures chimiques similaires mais diffèrent par leurs activités biologiques et leurs applications thérapeutiques spécifiques .
Activité Biologique
Cyclovirobuxine D (CVB-D) is a steroidal alkaloid extracted from the traditional Chinese medicinal herb Buxus microphylla. It has gained attention for its diverse biological activities, particularly in oncology and cardiology. This article explores the biological activity of CVB-D, focusing on its mechanisms of action, therapeutic potential in cancer treatment, and effects on cardiovascular health.
Chemical Structure and Properties
- Molecular Formula : C26H46N2O
- Source : Extracted from Buxus microphylla
- Key Properties : Antioxidant, anti-inflammatory, and autophagy-regulating activities .
CVB-D exhibits its biological effects through several key mechanisms:
-
Anti-Cancer Activity :
- Cell Cycle Regulation : CVB-D inhibits the G2/M phase transition in non-small cell lung cancer (NSCLC) by targeting the KIF11-CDK1-CDC25C-CyclinB1 regulatory network. This leads to reduced cell proliferation and increased apoptosis in NSCLC cells .
- Induction of Apoptosis : In glioblastoma cells, CVB-D induces apoptosis through mitochondrial damage mediated by reactive oxygen species (ROS). It promotes mitochondrial translocation of Cofilin, leading to cell death .
- Mitophagy : CVB-D has been shown to provoke mitophagy in lung cancer cells, further contributing to its anti-cancer effects .
-
Cardioprotective Effects :
- Doxorubicin-Induced Cardiomyopathy : CVB-D pretreatment significantly mitigates doxorubicin-induced cardiac dysfunction and apoptosis in myocardial cells. This protective effect is attributed to its ability to regulate calcium cycling proteins, which are crucial for cardiac function .
- Analgesic Properties : Recent studies indicate that CVB-D exhibits strong analgesic effects by inhibiting specific voltage-gated calcium channels (Ca v2.2 and Ca v3.2), which are involved in pain transmission pathways .
Table 1: Summary of Biological Activities of this compound
Case Studies
-
Non-Small Cell Lung Cancer (NSCLC) :
A study demonstrated that CVB-D significantly inhibited the growth of NSCLC cells both in vitro and in vivo using xenograft models. The treatment resulted in reduced tumor size and weight, indicating its potential as a therapeutic agent for NSCLC patients . -
Glioblastoma Multiforme :
Research indicated that CVB-D effectively reduced cell viability and induced apoptosis in glioblastoma cells (T98G and U251). The study highlighted that normal astrocytes were minimally affected, suggesting a selective action against cancerous cells . -
Cardiac Protection Against Chemotherapy :
In an experimental model, mice pretreated with CVB-D showed marked improvement in cardiac function following doxorubicin administration. Histological analysis revealed less myocardial damage compared to controls, underscoring CVB-D's cardioprotective properties .
Propriétés
IUPAC Name |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNAPBAUIVITMI-ABNIRSKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316983 | |
Record name | Cyclovirobuxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860-79-7 | |
Record name | Cyclovirobuxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclovirobuxine D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclovirobuxine D | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclovirobuxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclovirobuxin D | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOVIROBUXINE D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51GY352868 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.